chemical structure of 6-azidohexylamine HCl linker
chemical structure of 6-azidohexylamine HCl linker
An In-depth Technical Guide to the 6-Azidohexylamine HCl Linker: Structure, Synthesis, and Application in Bioconjugation
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the 6-azidohexylamine hydrochloride linker, a versatile heterobifunctional tool central to modern bioconjugation strategies. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes. We will dissect its structure, detail its synthesis, and provide field-proven methodologies for its application in creating complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs).
Core Characteristics and Physicochemical Properties
6-Azidohexylamine is a powerful molecular bridge. Its design is elegantly simple: a six-carbon aliphatic chain that provides spatial separation between two distinct reactive functionalities. At one terminus lies a primary amine (-NH₂), a nucleophilic handle for traditional amide bond formation. At the other, a terminal azide (-N₃), a bioorthogonal group that is the cornerstone of "click chemistry" reactions.[1][2] This dual reactivity allows for the sequential and controlled linkage of disparate molecular entities.
The linker is most commonly supplied and handled as a hydrochloride (HCl) salt. The protonation of the primary amine to form an ammonium chloride salt significantly enhances the compound's stability and aqueous solubility, simplifying storage and solution preparation.[3] However, as will be discussed, this salt form necessitates a critical deprotonation step before the amine can be used as a nucleophile in conjugation reactions.[4]
Data Presentation: Key Physicochemical Parameters
The following table summarizes the essential properties of 6-azidohexylamine. The pKa, boiling point, and density are based on data for the closely related hexylamine, as the terminal azide group has a negligible impact on these specific physical characteristics of the amine terminus.[5][6][7]
| Property | Value | Source(s) |
| IUPAC Name | 6-azidohexan-1-amine hydrochloride | [1] |
| Molecular Formula | C₆H₁₅ClN₄ | (Calculated for HCl salt) |
| Molecular Weight | 178.67 g/mol | (Calculated for HCl salt) |
| CAS Number | 349553-73-7 | [1][8] |
| Appearance | Colorless to light yellow liquid (free base) | [7] |
| pKa (Conjugate Acid) | ~10.56 | [6] |
| Boiling Point (Free Base) | 131-132 °C | [6][9] |
| Density (Free Base) | 0.766 g/mL at 25 °C | [6][7][9] |
| Solubility | Soluble in water, DMSO, DMF | [2][10][11] |
Synthesis of 6-Azidohexylamine HCl
From a strategic standpoint, a robust synthesis must be efficient and scalable. A common and reliable method to produce 6-azidohexylamine involves a two-step process starting from a readily available halo-amine precursor, such as 6-bromohexylamine hydrobromide. This pathway leverages a classic Sₙ2 (nucleophilic substitution) reaction.
Workflow for Synthesis and Salt Formation
Caption: Synthetic workflow for 6-azidohexylamine HCl.
Experimental Protocol: Synthesis
Objective: To synthesize 6-azidohexylamine hydrochloride from 6-bromohexylamine hydrobromide.
Materials:
-
6-bromohexylamine hydrobromide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (2M solution in diethyl ether or 4M in dioxane)
Step 1: Synthesis of 6-Azidohexylamine (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-bromohexylamine hydrobromide (1 equivalent) in anhydrous DMF.
-
Base Addition: Add sodium bicarbonate (2.2 equivalents) to neutralize the hydrobromide and liberate the free amine in situ.
-
Nucleophilic Substitution: Add sodium azide (1.5 equivalents) to the suspension. Causality: Sodium azide serves as the nucleophile, displacing the bromide in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this reaction, promoting the solubility of the reactants and accelerating the substitution.
-
Heating: Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with diethyl ether. The organic layers contain the desired product.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: This washing sequence removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-azidohexylamine free base as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 6-azidohexylamine oil in a minimal amount of diethyl ether.
-
Precipitation: While stirring, slowly add a solution of HCl in diethyl ether or dioxane (1.1 equivalents). A white precipitate of 6-azidohexylamine HCl will form immediately. Causality: The highly basic amine readily reacts with HCl to form the ammonium salt, which is typically insoluble in nonpolar organic solvents like ether, causing it to precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether to remove any non-salt impurities and dry under vacuum to yield the final product.
Core Applications in Bioconjugation: The Power of Click Chemistry
The true utility of the 6-azidohexylamine linker is realized in its application to bioconjugation, where it serves as a bridge between a biomolecule (like an antibody) and a payload (like a drug or fluorophore). This is primarily achieved via azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[12][] Two main variants are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and robust reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source.[14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without any catalyst, making it ideal for use in living systems where copper toxicity is a concern.[15][][17]
Detailed Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to the azide terminus of the 6-azidohexylamine linker, which has been previously attached to a payload molecule.
Expertise Insight: The success of CuAAC in aqueous, biological settings hinges on maintaining the copper catalyst in its active Cu(I) oxidation state while preventing oxidative damage to the protein. The use of a water-soluble ligand like THPTA and a reducing agent like sodium ascorbate is a field-proven system to achieve this.[5][18][19]
Workflow for a Typical CuAAC Reaction
Caption: Experimental workflow for CuAAC bioconjugation.
Materials & Reagents:
-
Alkyne-modified protein (e.g., 5 mg/mL in PBS, pH 7.4)
-
Azide-functionalized payload (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)[20][21]
-
Sodium Ascorbate (e.g., 100 mM stock in water, must be prepared fresh )
Protocol Steps:
-
Catalyst Preparation: In a microcentrifuge tube, combine the THPTA stock solution (e.g., 5 equivalents relative to copper) and the CuSO₄ stock solution (1 equivalent). Vortex briefly. Causality: THPTA is a water-soluble ligand that complexes with and stabilizes the Cu(I) ion, accelerating the reaction and protecting the biomolecule from copper-induced damage. A 5:1 ligand-to-copper ratio is recommended to effectively scavenge reactive oxygen species.[][18]
-
Reaction Assembly: In a separate tube, add the alkyne-modified protein to PBS buffer. Add the azide-functionalized payload from its DMSO stock. A 10- to 20-fold molar excess of the payload over the protein is a good starting point.
-
Catalyst Addition: Add the premixed CuSO₄/THPTA complex to the protein/payload mixture. The final copper concentration should typically be between 50 and 200 µM.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Causality: Sodium ascorbate is the reducing agent that reduces Cu(II) to the catalytically active Cu(I) state in situ.[6] Using a fresh solution is critical as it is readily oxidized by air.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess reagents and purify the resulting conjugate using a suitable method such as a desalting column (for small molecule removal) or size-exclusion chromatography (SEC).
Detailed Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized protein (modified with our linker) to a payload bearing a strained cyclooctyne, such as DBCO.
Expertise Insight: SPAAC is the method of choice for live-cell labeling or when working with biomolecules that are extremely sensitive to metal-induced oxidation. The reaction rate is primarily dictated by the intrinsic reactivity of the chosen cyclooctyne. DBCO is widely used due to its excellent balance of high reactivity and stability in aqueous buffers.[17][18]
Workflow for a Typical SPAAC Reaction
Caption: Experimental workflow for SPAAC bioconjugation.
Materials & Reagents:
-
Azide-functionalized protein (e.g., 5 mg/mL in PBS, pH 7.4)
-
DBCO-functionalized payload (e.g., 10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol Steps:
-
Reaction Assembly: In a microcentrifuge tube, add the azide-functionalized protein to PBS buffer.
-
Payload Addition: Add the DBCO-functionalized payload from its DMSO stock solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is recommended to drive the reaction to completion. Ensure the final DMSO concentration remains low (ideally <10%) to prevent protein denaturation.
-
Incubation: Gently mix and incubate the reaction. Reaction times can vary from 4 to 24 hours depending on the concentration of reactants and the specific DBCO reagent used. The reaction can be performed at room temperature or at 4°C for sensitive proteins.[20][22]
-
Purification: Once the reaction is complete, purify the conjugate to remove unreacted payload using an appropriate method like a desalting column or SEC, as described for the CuAAC protocol.
Case Study: A Strategic Approach to Antibody-Drug Conjugate (ADC) Synthesis
The 6-azidohexylamine linker is an exemplary tool for constructing ADCs. A common strategy involves a two-stage, bioorthogonal approach to link a cytotoxic drug to a monoclonal antibody (mAb) like Trastuzumab (Herceptin).[23][24]
Strategic Workflow for ADC Construction
Caption: Two-stage strategy for ADC synthesis using the linker.
-
Stage 1: Payload Functionalization: The primary amine of 6-azidohexylamine is coupled to a carboxylic acid on a cytotoxic drug payload (e.g., MMAE) using standard carbodiimide chemistry (e.g., EDC/NHS). This reaction requires the deprotonation of the linker's ammonium chloride salt with a non-nucleophilic base (e.g., triethylamine) to liberate the reactive free amine. The result is a payload armed with a terminal azide.
-
Stage 2: Antibody Modification: The antibody's surface-exposed lysine residues are reacted with a DBCO-NHS ester. The NHS ester forms a stable amide bond with the lysine's primary amine, decorating the antibody with strained alkyne handles.
-
Stage 3: Final Conjugation: The azide-functionalized payload is then conjugated to the DBCO-modified antibody via the SPAAC protocol described previously. This copper-free step is crucial for preserving the intricate structure and function of the antibody. The final product is a precisely constructed ADC, ready for purification and downstream analysis.[4][25]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 6-Azidohexylamine and its reagents require careful handling.
-
Azide Hazard: Organic azides are potentially explosive and can form highly sensitive explosive salts with heavy metals (e.g., lead, copper). Avoid contact with metal spatulas and use non-metal equipment where possible. Do not heat neat azide compounds excessively.
-
Toxicity: The free base is classified as corrosive and may be toxic by inhalation, ingestion, or skin absorption.[1][5] Handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store the HCl salt tightly sealed in a cool, dry place, protected from light.[9]
References
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